molecular formula C11H19NO5 B13639208 (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

Cat. No.: B13639208
M. Wt: 245.27 g/mol
InChI Key: MTVXSGMUDRWQHZ-SFYZADRCSA-N
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Description

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group attached to a morpholine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amino group of morpholine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions to occur at other functional groups. The morpholine ring can interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups. The presence of both a tert-butoxycarbonyl group and a carboxylic acid group on a morpholine ring allows for selective reactions and diverse applications in synthesis and research.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1

InChI Key

MTVXSGMUDRWQHZ-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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